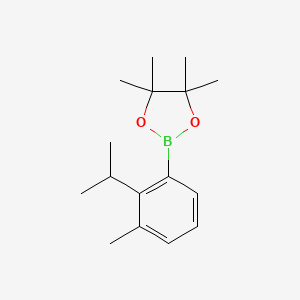![molecular formula C17H13Cl3N4O5S B14916565 2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14916565.png)
2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes trichloro, nitrobenzoyl, and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,2,2-trichloroethylamine with 3-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with carbonothioyl chloride and subsequently with 2-aminobenzoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloroethyl group can be reduced to a simpler ethyl group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloro and nitrobenzoyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
- 2-{[({2,2,2-Trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
Uniqueness
2-{[({2,2,2-Trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is unique due to the position of the nitro group on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C17H13Cl3N4O5S |
|---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H13Cl3N4O5S/c18-17(19,20)15(22-13(25)9-4-3-5-10(8-9)24(28)29)23-16(30)21-12-7-2-1-6-11(12)14(26)27/h1-8,15H,(H,22,25)(H,26,27)(H2,21,23,30) |
InChI Key |
JHVRYJCGKDVGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Acetyl-17-(naphthalen-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14916492.png)


![2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14916514.png)







